Calcium perchlorate tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15627-86-8 |

|---|---|

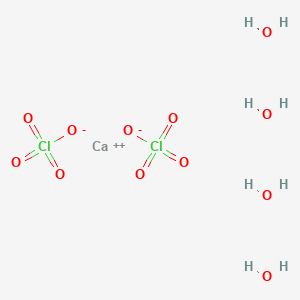

Molecular Formula |

CaClH3O5 |

Molecular Weight |

158.55 g/mol |

IUPAC Name |

calcium;diperchlorate;tetrahydrate |

InChI |

InChI=1S/Ca.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 |

InChI Key |

OOAKCMYXKUVCJJ-UHFFFAOYSA-N |

physical_description |

Odorless hygroscopic solid; [MSDSonline] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Calcium Perchlorate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of calcium perchlorate (B79767) tetrahydrate (Ca(ClO₄)₂·4H₂O). The document details established synthesis protocols, presents key characterization data in a structured format, and outlines the logical workflow from synthesis to analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, materials science, and pharmaceutical development where calcium perchlorate may be utilized as a potent oxidizing agent, an electrolyte, or a catalyst.

Introduction

Calcium perchlorate is an inorganic compound with the chemical formula Ca(ClO₄)₂. It is a powerful oxidizing agent and is highly hygroscopic, readily absorbing moisture from the atmosphere to form hydrates.[1] The most common hydrated form is calcium perchlorate tetrahydrate, a white crystalline solid.[1][2] Its high solubility in water and some organic solvents makes it a versatile reagent in various chemical applications.[3] This document focuses on the synthesis and detailed characterization of the tetrahydrate form.

Synthesis of this compound

Several methods have been reported for the synthesis of calcium perchlorate. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. Below are detailed experimental protocols for three common synthesis routes.

Experimental Protocols

Method 1: Neutralization of Calcium Carbonate with Perchloric Acid

This method involves the reaction of a calcium salt, such as calcium carbonate, with perchloric acid.[2]

-

Materials:

-

Calcium Carbonate (CaCO₃)

-

Perchloric Acid (HClO₄, 70% solution)

-

Deionized Water

-

-

Procedure:

-

Slowly add a stoichiometric amount of calcium carbonate to a stirred solution of 70% perchloric acid in a fume hood. The reaction is exothermic and produces carbon dioxide gas. Reaction: CaCO₃ + 2HClO₄ → Ca(ClO₄)₂ + H₂O + CO₂

-

Continue stirring until the effervescence ceases, indicating the complete reaction of the calcium carbonate.

-

Filter the resulting solution to remove any unreacted calcium carbonate or other insoluble impurities.

-

Gently heat the solution to evaporate the water and concentrate the calcium perchlorate solution.

-

Allow the concentrated solution to cool slowly at room temperature. Colorless crystals of this compound will form.

-

Isolate the crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

Method 2: Reaction of Ammonium (B1175870) Perchlorate with Calcium Hydroxide (B78521)

This method utilizes the reaction between ammonium perchlorate and a slurry of calcium hydroxide (lime milk).[4]

-

Materials:

-

Ammonium Perchlorate (NH₄ClO₄)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

-

-

Procedure:

-

Prepare a slurry of calcium hydroxide in deionized water in a closed reactor.

-

Prepare a solution of ammonium perchlorate in deionized water.

-

Slowly add the ammonium perchlorate solution to the stirred calcium hydroxide slurry. The reaction produces calcium perchlorate and ammonia (B1221849) gas.[4] Reaction: 2NH₄ClO₄ + Ca(OH)₂ → Ca(ClO₄)₂ + 2NH₃ + 2H₂O[4]

-

The reaction can be heated to promote completion. The evolved ammonia gas should be safely vented or absorbed in an acidic solution.[4]

-

Once the reaction is complete, filter the solution to remove any insoluble impurities.[4]

-

Concentrate the filtrate by evaporation and cool to crystallize the this compound.

-

Isolate and dry the crystals as described in Method 1.

-

Method 3: Metathesis Reaction between Sodium Perchlorate and Calcium Chloride

This method is based on the differential solubility of the resulting salts.

-

Materials:

-

Sodium Perchlorate (NaClO₄)

-

Calcium Chloride (CaCl₂)

-

Deionized Water

-

-

Procedure:

-

Prepare separate supersaturated solutions of sodium perchlorate and calcium chloride in deionized water.

-

Mix the two solutions. Sodium chloride will precipitate out of the solution due to its lower solubility. Reaction: 2NaClO₄ + CaCl₂ → Ca(ClO₄)₂ + 2NaCl[3]

-

Cool the mixture to further decrease the solubility of sodium chloride and increase the yield of the precipitate.

-

Filter the mixture to remove the precipitated sodium chloride.

-

The filtrate contains the desired calcium perchlorate. Concentrate the solution by evaporation and cool to crystallize this compound.

-

Isolate and dry the crystals as described in Method 1.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound. The following sections detail the key characterization techniques and the expected results for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | Ca(ClO₄)₂·4H₂O | [2] |

| Molecular Weight | 311.04 g/mol | [2][5][6] |

| Appearance | White crystalline solid | [1][2] |

| Density | 2.651 g/cm³ | [2] |

| Melting Point | Decomposes starting around 184-287 °C (dehydration) | [7] |

| Solubility in Water | 188 g/100 mL at 20 °C | [2][3] |

| Solubility in Ethanol | 166.2 g/100 g | [1] |

| Solubility in Methanol | 237.4 g/100 g | [1] |

| Solubility in Acetone | 61.76 g/100 g | [1] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in a system where the calcium ion is coordinated by four water molecules and four oxygen atoms from four perchlorate tetrahedra, resulting in a distorted square-antiprismatic geometry.[8][9]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition pathway of this compound. The decomposition proceeds through several distinct stages:

-

Dehydration: The four water molecules are lost in a stepwise manner upon heating. This process typically begins around 351 K and continues up to 602 K.[7]

-

Melting of Anhydrous Salt: The resulting anhydrous calcium perchlorate melts at approximately 689 K.[7]

-

Decomposition: Above 700 K, the molten anhydrous salt decomposes into solid calcium chloride and oxygen gas.[7]

Spectroscopic Analysis

Raman Spectroscopy is a valuable tool for characterizing the perchlorate ion and the water of hydration in the crystal lattice. The Raman spectrum of this compound shows characteristic peaks corresponding to the vibrational modes of the ClO₄⁻ tetrahedron and the O-H vibrations of the water molecules.[10]

Analytical Methods for Purity Assessment

The purity of the synthesized this compound can be determined using various analytical techniques.

-

Ion Chromatography (IC): This is a standard method for the quantification of perchlorate anions. EPA Method 314.0 is a well-established protocol for perchlorate analysis in aqueous samples and can be adapted for this purpose.[11]

-

Complexometric Titration: The calcium content can be determined by complexometric titration with a standard solution of EDTA.[12]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and characterization of this compound and the logical relationships between the different synthesis methods.

Caption: Overall workflow for the synthesis and characterization of this compound.

Caption: Logical relationships of different synthesis routes to this compound.

Safety Considerations

Calcium perchlorate is a strong oxidizing agent and can form explosive mixtures with reducing agents, organic materials, and finely powdered metals.[2] It should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All synthesis and handling procedures should be performed in a well-ventilated fume hood. Perchlorates are also known to have potential health effects, and appropriate safety precautions should be taken to avoid inhalation, ingestion, and skin contact.[2]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols for various synthesis methods offer flexibility for researchers based on their specific laboratory resources and requirements. The comprehensive characterization data serves as a benchmark for verifying the successful synthesis and purity of the compound. The provided workflows and logical diagrams offer a clear visual representation of the processes involved. By following the outlined procedures and safety precautions, researchers can confidently synthesize and characterize high-purity this compound for their scientific and developmental endeavors.

References

- 1. Calcium perchlorate - Wikipedia [en.wikipedia.org]

- 2. CALCIUM PERCHLORATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Calcium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. Calcium perchlorate 99 15627-86-8 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Crystal structures of Ca(ClO4)2·4H2O and Ca(ClO4)2·6H2O | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Normalized Raman spectrum of Ca(ClO_4)_2 ∙ 4(H_2O) this compound acquired with a 532 nm laser | REAP | SSHADE [sshade.eu]

- 11. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 390631000 [thermofisher.com]

Crystal Structure of Calcium Perchlorate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of calcium perchlorate (B79767) tetrahydrate (Ca(ClO₄)₂·4H₂O). The information is compiled from peer-reviewed crystallographic studies to assist researchers and professionals in understanding the solid-state properties of this compound.

Core Crystallographic Data

The crystal structure of calcium perchlorate tetrahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system. Key crystallographic data are summarized in the table below for clear comparison and reference.

| Parameter | Value |

| Chemical Formula | Ca(ClO₄)₂·4H₂O |

| Molecular Weight | 311.04 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 5.4886 (11) Å |

| b | 7.8518 (15) Å |

| c | 11.574 (2) Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Temperature | 200 K |

Data sourced from Hennings, Schmidt, & Voigt (2014).[1][2][3]

Structural Elucidation

The crystal structure of this compound consists of a central calcium (Ca²⁺) cation, two perchlorate (ClO₄⁻) anions, and four water (H₂O) molecules.[4][5] The Ca²⁺ cation is eightfold coordinated in a distorted square-antiprismatic geometry.[1][2][3][6] The coordination sphere of the calcium ion is comprised of four oxygen atoms from four of the water molecules and four oxygen atoms from four different perchlorate tetrahedra.[1][2][3]

These coordinated polyhedra form chains parallel to the [01-1] direction by sharing corners of the ClO₄ tetrahedra.[1][2][3] The structure is further stabilized by a three-dimensional network of O—H···O hydrogen bonds between the water molecules and the perchlorate groups.[2][3][7]

The Ca—O bond lengths involving the water molecules are in the range of 2.3284 (17) to 2.4153 (16) Å.[1] The Ca—O bond lengths to the oxygen atoms of the perchlorate anions are longer, ranging from 2.5417 (16) to 2.5695 (17) Å.[1]

Experimental Protocols

Crystallization: this compound crystals were grown from an aqueous solution containing 62.95 wt% Ca(ClO₄)₂. The crystallization was induced by cooling the solution to 273 K (0 °C) over a period of one day.[7]

X-ray Diffraction Data Collection and Structure Refinement: The crystallographic data were collected at a temperature of 200 K.[1] The positions of the hydrogen atoms were determined from difference Fourier maps. During the refinement process, distance restraints were applied to the water molecules, with O—H and H—H distances of 0.82 (1) Å and 1.32 (1) Å, respectively.[2]

Visualizations

The following diagram illustrates the coordination environment of the calcium ion in the crystal lattice of this compound.

Caption: Coordination of the Ca²⁺ ion with water and perchlorate.

References

- 1. Crystal structures of Ca(ClO4)2·4H2O and Ca(ClO4)2·6H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structures of Ca(ClO4)2·4H2O and Ca(ClO4)2·6H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 5. Calcium perchlorate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

physical and chemical properties of calcium perchlorate tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of calcium perchlorate (B79767) tetrahydrate, Ca(ClO₄)₂·4H₂O. The information is curated for professionals in research, scientific, and pharmaceutical development fields, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties

Calcium perchlorate tetrahydrate is a white, crystalline solid that is highly soluble in water and also soluble in alcohols.[1][2] It is notably hygroscopic, readily absorbing moisture from the atmosphere.[3][4] This property makes it an effective desiccant.[5]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | Ca(ClO₄)₂·4H₂O | [6] |

| Molecular Weight | 311.04 g/mol | [6] |

| Appearance | White crystalline solid | [2] |

| Density | 2.651 g/cm³ (for the anhydrous form, data for tetrahydrate not specified) | [2][3] |

| Melting Point | Decomposes before melting | [7] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility in Water | 188 g/100 mL at 20 °C (for the anhydrous form) | [2] |

| Solubility in Ethanol | Soluble | [2] |

| Solubility in Methanol | Soluble | [2] |

| Deliquescence Relative Humidity (DRH) at 278 K | 18.5 ± 0.5% | [8] |

| Deliquescence Relative Humidity (DRH) at 303 K | 15.5 ± 0.5% | [8] |

Chemical Properties

Calcium perchlorate is a strong oxidizing agent and can form explosive mixtures with reducing agents, organic materials, and other combustible materials.[3][9][10] Reactions can be initiated by heat, spark, or friction.[9]

Table 2: Chemical and Reactivity Data for this compound

| Property | Description | Reference(s) |

| Stability | Stable under normal conditions, but hygroscopic.[4] | |

| Reactivity | Strong oxidizing agent.[3][9] Reacts with reducing agents, potentially explosively.[9][10] | |

| Decomposition | Upon heating, it first dehydrates in multiple steps, followed by the decomposition of the anhydrous salt into calcium chloride and oxygen.[7][11] | |

| Incompatibilities | Reducing agents, organic materials, combustible materials, strong acids, finely powdered metals.[12] |

Experimental Protocols

Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the water content in this compound using thermogravimetric analysis.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Analysis Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Use an inert atmosphere, such as dry nitrogen, with a purge rate of 50 mL/min to prevent side reactions.

-

-

Data Acquisition: Record the mass loss of the sample as a function of temperature.

-

Data Analysis:

-

The initial mass loss step corresponds to the loss of the four water molecules of hydration. This typically occurs in stages between approximately 50 °C and 250 °C.[7][11]

-

Calculate the percentage mass loss for the dehydration step.

-

From the percentage mass loss, determine the number of moles of water per mole of the anhydrous salt.

-

Thermal Decomposition Analysis by Differential Scanning Calorimetry (DSC)

This protocol describes the analysis of the thermal transitions of this compound using DSC.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Hermetically seal 1-3 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Analysis Parameters:

-

Temperature Program: Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min.

-

Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

-

-

Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis:

-

Observe endothermic peaks corresponding to the dehydration of the tetrahydrate. The dehydration process occurs in multiple steps.[7][11]

-

An endotherm corresponding to the melting of the anhydrous salt will be observed at higher temperatures, followed by an exothermic event indicating decomposition.[7][11]

-

Measurement of Hygroscopicity

This protocol provides a method for determining the deliquescence relative humidity (DRH) and water uptake of this compound.

Methodology:

-

Sample Preparation: Place a known, small amount of finely ground this compound in a tared sample holder within a dynamic vapor sorption (DVS) analyzer or a controlled humidity chamber equipped with a microbalance.

-

Instrument Setup: Equilibrate the sample at a low relative humidity (e.g., <1% RH) until a stable mass is achieved. The temperature should be controlled at the desired setpoint (e.g., 298 K).

-

Data Collection:

-

Increase the relative humidity in a stepwise manner (e.g., increments of 10% RH), allowing the sample mass to equilibrate at each step.

-

The DRH is the relative humidity at which a sharp increase in mass is observed, indicating the transition from a solid to a saturated aqueous solution.[8] For this compound at 298 K, this is approximately 15.5%.[8]

-

Continue to increase the RH to observe further water uptake by the resulting solution.

-

-

Data Analysis:

-

Plot the change in mass (or mass percentage) as a function of relative humidity to generate a moisture sorption isotherm.

-

The DRH is identified as the inflection point in the isotherm.

-

The mass of water absorbed at each RH step can be used to quantify the hygroscopic growth factor.[8]

-

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an inorganic hydrated salt like this compound.

Thermal Decomposition Pathway

The following diagram illustrates the sequential steps of the thermal decomposition of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Calcium perchlorate CAS#: 13477-36-6 [m.chemicalbook.com]

- 3. Calcium perchlorate - Wikipedia [en.wikipedia.org]

- 4. Determining the Formula of a Hydrate [web.lemoyne.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Calcium perchlorate | Ca(ClO4)2 | CID 61629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CALCIUM PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Calcium Perchlorate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of calcium perchlorate (B79767) tetrahydrate, Ca(ClO₄)₂·4H₂O. The document details the multi-stage decomposition process, presents quantitative data from thermal analysis, outlines experimental protocols, and provides visualizations of the decomposition pathway and experimental workflows.

Introduction

Calcium perchlorate is a strong oxidizing agent, and its hydrated form, calcium perchlorate tetrahydrate, is of significant interest due to its presence in various environments, including Martian soil, and its potential applications in pyrotechnics and as a drying agent.[1][2] Understanding its thermal decomposition behavior is crucial for safety, handling, and application development. This guide synthesizes findings from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS) to elucidate the decomposition pathway.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a multi-stage process that can be broadly categorized into three primary stages: dehydration, melting of the anhydrous salt, and the final exothermic decomposition.

Stage I: Dehydration

The initial stage involves the loss of the four water molecules of hydration. This process occurs in two distinct steps, with two water molecules being liberated in each step.[3] The overall dehydration reaction is:

Ca(ClO₄)₂·4H₂O(s) → Ca(ClO₄)₂(s) + 4H₂O(g)[4]

Stage II: Melting of Anhydrous Calcium Perchlorate

Following complete dehydration, the resulting anhydrous calcium perchlorate undergoes a phase transition from solid to liquid (melts).[3][4]

Ca(ClO₄)₂(s) → Ca(ClO₄)₂(l)

Stage III: Decomposition of Anhydrous Calcium Perchlorate

The final stage is the highly exothermic decomposition of the molten anhydrous calcium perchlorate into solid calcium chloride and gaseous oxygen.[3][4]

Ca(ClO₄)₂(l) → CaCl₂(s) + 4O₂(g)

Quantitative Data

The following table summarizes the quantitative data associated with the thermal decomposition of this compound, compiled from various thermal analysis studies.

| Stage | Process | Temperature Range (°C) | Mass Loss (%) | Thermal Event |

| I-A | Dehydration (Step 1) | 78 - 179[3] | ~11.57 (theoretical) | Endothermic |

| I-B | Dehydration (Step 2) | 179 - 329[3] | ~11.57 (theoretical) | Endothermic |

| II | Melting | 416 - 417[5] | 0 | Endothermic |

| III | Decomposition | >427[3][4] | ~41.13 (of anhydrous) | Exothermic |

Note: The temperature ranges can be influenced by experimental conditions such as heating rate.

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily achieved through a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS) for evolved gas analysis.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass loss associated with each decomposition stage and to characterize the thermal nature (endothermic or exothermic) of the transitions.

Instrumentation: A simultaneous TGA-DSC instrument is typically employed.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Atmosphere: The analysis is conducted under a dynamic inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 5-20 °C/min).

-

-

Data Analysis: The TGA curve plots mass change as a function of temperature, allowing for the quantification of mass loss at each stage. The DSC curve plots the heat flow, identifying endothermic and exothermic events.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during each decomposition stage.

Instrumentation: A mass spectrometer coupled to the outlet of the TGA-DSC instrument.

Methodology:

-

TGA-DSC-MS Setup: The TGA-DSC is run using the protocol described in section 4.1.

-

Gas Transfer: The gaseous products evolved from the sample are carried by the purge gas through a heated transfer line to the mass spectrometer.

-

Mass Analysis: The mass spectrometer ionizes the incoming gas molecules and separates them based on their mass-to-charge ratio (m/z).

-

Data Analysis: The intensity of specific m/z values corresponding to the expected gaseous products (e.g., m/z 18 for H₂O and m/z 32 for O₂) is plotted against temperature, correlating the evolution of each gas with specific decomposition events observed in the TGA-DSC data.

Visualizations

Thermal Decomposition Pathway

The following diagram illustrates the sequential stages of the thermal decomposition of this compound.

Caption: Thermal decomposition pathway of Ca(ClO₄)₂·4H₂O.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

References

A Technical Guide to the Hygroscopic Properties of Calcium Perchlorate Tetrahydrate

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the hygroscopic and deliquescent properties of calcium perchlorate (B79767) tetrahydrate (Ca(ClO₄)₂·4H₂O). The document outlines key quantitative data, details common experimental methodologies for characterization, and presents visual diagrams of the underlying processes and workflows.

Introduction to Hygroscopicity and Calcium Perchlorate

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] This property is critical in the pharmaceutical and chemical industries, as moisture uptake can significantly impact the stability, efficacy, and handling of materials. A related, more extreme phenomenon is deliquescence, where a solid substance absorbs enough atmospheric moisture to dissolve and form an aqueous solution.[2][3] The relative humidity at which this occurs is known as the Deliquescence Relative Humidity (DRH).[3]

Calcium perchlorate (Ca(ClO₄)₂) is a powerful oxidizing agent and a notable hygroscopic salt.[4][5] It is most commonly found in its hydrated form, calcium perchlorate tetrahydrate (Ca(ClO₄)₂·4H₂O).[4] Its potent water-absorbing capacity makes it an effective desiccant for drying gases in laboratory settings.[6] Much of the recent scientific interest in calcium perchlorate stems from its identification in the soil of Mars, where its ability to form brines at low temperatures and humidities has significant implications for the potential for liquid water.[4][7][8]

Quantitative Hygroscopic Data

The deliquescence of calcium perchlorate is highly dependent on temperature and its initial state of hydration. Below its DRH, the solid salt will absorb water vapor from the atmosphere; upon reaching the DRH, it will transition into a saturated aqueous solution.[2] A significant hysteresis is often observed, where the Efflorescence Relative Humidity (ERH)—the point at which the salt crystallizes back out of solution—occurs at a much lower relative humidity than the DRH.[7][8]

The following table summarizes experimentally determined DRH values for calcium perchlorate under various conditions.

| Compound State | Temperature | Deliquescence Relative Humidity (DRH) | Efflorescence Relative Humidity (ERH) | Source |

| Calcium Perchlorate (unspecified hydrate) | 223 K (-50 °C) | 55% | ~16% | [8] |

| Calcium Perchlorate (unspecified hydrate) | 233 K to 273 K (-40 °C to 0 °C) | ~50% | <15% (avg) | [7] |

| Calcium Perchlorate Hydrate | 253 K (-20 °C) | 26% | Not specified | [2][8] |

| Calcium Perchlorate (unspecified hydrate) | 263 K (-10 °C) | 23% | Not specified | [8] |

| Anhydrous Calcium Perchlorate | 273 K (0 °C) | Occurs at very low RH | <1% | [7] |

Experimental Protocols for Characterization

The hygroscopic properties of salts like this compound are typically determined using gravimetric or spectroscopic techniques under controlled environmental conditions.

Dynamic Vapor Sorption (DVS) is a standard gravimetric technique used to measure the quantity and rate of water vapor uptake by a sample as a function of relative humidity at a constant temperature.[9][10]

Principle: The core of the DVS technique is a high-precision microbalance that continuously measures the mass of a sample as it is exposed to a controlled flow of gas with a specific, programmable relative humidity.[10] The resulting data are used to generate a moisture sorption isotherm, which plots the change in mass versus %RH.[1]

Typical Experimental Protocol:

-

Sample Preparation: A small amount of the sample, typically 5-15 mg, is weighed and placed into the DVS instrument's sample pan.[11][12]

-

Initial Drying (Optional): The sample may be initially dried by exposure to 0% RH until a stable mass is achieved. This step is sometimes omitted to avoid inducing changes in the solid-state form of the material.[10][12]

-

Sorption Cycle: The relative humidity is increased stepwise (e.g., in 10% RH increments) from 0% to a high value, such as 90% RH.[10][13]

-

Equilibration: At each RH step, the system holds the humidity constant until the sample mass equilibrates, typically defined by a rate of mass change below a set threshold (e.g., dm/dt < 0.0005%/min).[13]

-

Desorption Cycle: After reaching the maximum RH, the humidity is decreased stepwise back to 0% RH, with equilibration occurring at each step. This measures moisture loss and reveals any hysteresis.[10][13]

-

Data Analysis: The change in mass at each RH step is plotted to create sorption and desorption isotherms.[13][14] The DRH can be identified as the humidity at which a sharp, significant increase in mass occurs.

This method combines spectroscopic analysis with environmental control to visually and chemically identify phase transitions.

Principle: A sample is placed within an environmental cell where temperature and humidity can be precisely controlled. A Raman spectrometer is used to collect spectral information from the sample, while an optical microscope allows for direct visual observation.[2] The transition from a crystalline solid to an aqueous solution is marked by distinct changes in the Raman spectrum (e.g., shifts in perchlorate peaks and broadening of the O-H water stretch) and visual changes (e.g., particles becoming smooth and spherical).[2]

Typical Experimental Protocol:

-

Sample Placement: A small crystal of calcium perchlorate is placed inside the environmental cell.

-

Temperature Control: The cell is brought to and held at the desired experimental temperature (e.g., 253 K).[8]

-

Humidity Ramp: The relative humidity within the cell is slowly increased.

-

Concurrent Monitoring: Both Raman spectra and optical images are collected continuously as the RH increases.

-

DRH Determination: The DRH is recorded as the relative humidity at which spectral and visual changes confirm the solid-to-liquid phase transition.[2]

Visualizing Hygroscopic Processes

Diagrams created using Graphviz provide a clear visual representation of experimental and chemical processes.

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Caption: The process of deliquescence for this compound.

References

- 1. quora.com [quora.com]

- 2. lpi.usra.edu [lpi.usra.edu]

- 3. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium perchlorate - Wikipedia [en.wikipedia.org]

- 5. Calcium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 6. chemimpex.com [chemimpex.com]

- 7. lpi.usra.edu [lpi.usra.edu]

- 8. researchgate.net [researchgate.net]

- 9. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 10. particletechlabs.com [particletechlabs.com]

- 11. pharmainfo.in [pharmainfo.in]

- 12. jocpr.com [jocpr.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. aqualab.com [aqualab.com]

Solubility of Calcium Perchlorate Tetrahydrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium perchlorate (B79767) tetrahydrate (Ca(ClO₄)₂·4H₂O) in various organic solvents. This information is critical for a range of applications, from chemical synthesis and analysis to formulation development in the pharmaceutical industry. Calcium perchlorate and its solvates are versatile reagents, and understanding their solubility is paramount for their effective use.

Quantitative Solubility Data

The solubility of calcium perchlorate is influenced by the nature of the solvent, temperature, and the specific form of the salt (anhydrous vs. hydrated). The following table summarizes the available quantitative solubility data for calcium perchlorate in several common organic solvents. It is important to note that many literature sources do not explicitly state whether the data pertains to the anhydrous or tetrahydrate form. Unless specified as tetrahydrate, the data may refer to the anhydrous salt.

| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) | Form of Calcium Perchlorate |

| Methanol | 25 | 237 | Not Specified[1] |

| Ethanol | 25 | 166.2 | Not Specified[1] |

| Ethanol | 25 | 6.24 | Not Specified[2] |

| 1-Propanol | 25 | 145 | Not Specified |

| 1-Butanol | 25 | 113.5 | Not Specified |

| iso-Butanol | 25 | 56.96 | Not Specified |

| Acetone | 25 | 61.76 | Not Specified[1] |

| Acetone | 25 | 3.82 | Not Specified[2] |

| Ethyl Acetate | 25 | 113.5 | Not Specified[1] |

| Ethyl Acetate | 25 | 4.306 | Not Specified[2] |

| Diethyl Ether | 25 | 0.26 | Not Specified[1][2] |

Note: The significant discrepancies in reported solubilities for the same solvent (e.g., ethanol, acetone, ethyl acetate) may be attributable to differences in the experimental methods used or, more likely, to the hydration state of the calcium perchlorate. The tetrahydrate form would be expected to have different solubility characteristics than the anhydrous form.

Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method

The following is a detailed methodology for determining the solubility of calcium perchlorate tetrahydrate in an organic solvent. This protocol is a composite of established methods for determining the solubility of inorganic salts.

2.1. Materials and Equipment

-

This compound (Ca(ClO₄)₂·4H₂O), analytical grade

-

Selected organic solvent, HPLC grade or equivalent (e.g., methanol, ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Sealed, inert sample vials (e.g., glass with PTFE-lined caps)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for perchlorate quantification (e.g., Ion Chromatograph with conductivity detector, or a gravimetric analysis setup)

2.2. Procedure

-

Sample Preparation: An excess amount of this compound is added to a series of sample vials. A known volume or mass of the organic solvent is then added to each vial. The use of excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The vials are securely sealed to prevent solvent evaporation and placed in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). The samples are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and liquid phases is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the vials are left undisturbed in the temperature-controlled environment for a sufficient time (e.g., 4-6 hours) to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a pre-warmed (to the experimental temperature) syringe. The sample is immediately filtered through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification of Perchlorate: The concentration of calcium perchlorate in the filtered saturated solution is determined using a validated analytical method.

-

Gravimetric Method: A known mass of the saturated solution is taken in a pre-weighed dish. The solvent is evaporated at a controlled temperature. The dish is then dried to a constant weight in a vacuum oven. The mass of the residue corresponds to the mass of dissolved calcium perchlorate.

-

Ion Chromatography (IC): The filtered sample is appropriately diluted with a suitable eluent and injected into an ion chromatograph equipped with a conductivity detector. The perchlorate concentration is determined by comparing the peak area to a calibration curve prepared from standard solutions of known calcium perchlorate concentrations.

-

-

Data Analysis: The solubility is expressed as grams of this compound per 100 g of solvent. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and other sensitive applications, it is recommended to experimentally determine the solubility under the specific conditions of interest, paying close attention to the hydration state of the salt.

References

A Technical Guide to Raman Spectroscopy of Hydrated Calcium Perchlorate

This technical guide provides an in-depth analysis of the Raman spectroscopy of hydrated calcium perchlorate (B79767), tailored for researchers, scientists, and professionals in drug development. It covers the core principles, experimental methodologies, and data interpretation, with a focus on quantitative analysis and clear visualization of key processes.

Introduction

Calcium perchlorate (Ca(ClO₄)₂) is a salt with a high affinity for water, forming various hydrates (Ca(ClO₄)₂·nH₂O) and eventually deliquescing into an aqueous solution upon sufficient water absorption. Raman spectroscopy is a powerful non-destructive technique for studying this hydration process. It provides detailed information about the vibrational modes of the perchlorate anion (ClO₄⁻) and water molecules, allowing for the identification of different hydration states and the characterization of ion-water and water-water interactions. This guide will explore the characteristic Raman spectral features of calcium perchlorate in its anhydrous, hydrated, and aqueous forms.

Data Presentation: Raman Peak Assignments

The Raman spectrum of hydrated calcium perchlorate is characterized by distinct peaks corresponding to the vibrational modes of the ClO₄⁻ anion and the water molecules of hydration. The positions of these peaks, particularly the symmetric stretching mode of the perchlorate ion (ν₁(ClO₄⁻)), are sensitive to the degree of hydration and the local environment.

Perchlorate Anion (ClO₄⁻) Vibrational Modes

The tetrahedral perchlorate ion has four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). The ν₁ mode is typically the most intense and is a key indicator of the hydration state.

| Hydration State | ν₁(ClO₄⁻) (cm⁻¹) | ν₂(ClO₄⁻) (cm⁻¹) | ν₃(ClO₄⁻) (cm⁻¹) | ν₄(ClO₄⁻) (cm⁻¹) | Reference |

| Anhydrous Ca(ClO₄)₂ | ~990 | - | - | - | [1] |

| Hydrated Ca(ClO₄)₂ | ~953 - 958 | - | - | - | [2][1] |

| Ca(ClO₄)₂ · 4H₂O | 936 | - | ~1130 | - | [3] |

| Ca(ClO₄)₂ · 8H₂O | 936 | - | - | - | [4] |

| Aqueous Solution | ~930 - 938 | - | ~1130 | - | [2][3] |

Note: The asymmetric stretch (ν₃) and bend (ν₄) modes are often broad and may appear as multiple components.

Water (H₂O) Vibrational Modes

The Raman spectrum of water in hydrated calcium perchlorate provides insights into the nature of water-ion and water-water interactions. The primary vibrational modes are the O-H stretching and H-O-H bending modes.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |

| Ca-O Symmetric Stretch ([Ca(OH₂)₆]²⁺) | 283 | Symmetric stretching of the Ca-O bond in the hexa-aqua calcium ion. | [5] |

| Ca-O Symmetric Stretch ([Ca(OD₂)₆]²⁺) in D₂O | 268 | Isotopic shift of the Ca-O stretch in heavy water. | [5] |

| O-H Bending (δ) | ~1640 - 1662 | Bending mode of coordinated water molecules. | [6] |

| O-H Stretching (ν) | ~3200 - 3650 | A broad and complex region with multiple components. | [4][7] |

| Weakly H-bonded O-H···OClO₃⁻ | ~3550 | O-H stretch of water molecules interacting with the perchlorate anion. | [5] |

| O-D···ClO₄⁻ in D₂O | ~2590 | Isotopic shift of the O-H stretch interacting with perchlorate in heavy water. | [5] |

| Crystalline Hydrate O-H Stretches (multiple) | 3447 - 3628 | Sharp peaks indicating distinct water environments in the crystal lattice. |

Experimental Protocols

The following sections describe typical methodologies for the Raman spectroscopic analysis of hydrated calcium perchlorate.

Sample Preparation

-

Anhydrous Sample Preparation: Anhydrous Ca(ClO₄)₂ can be prepared by heating a hydrated sample. For instance, a solution of Ca(ClO₄)₂ can be evaporated at elevated temperatures (e.g., 140°C) to obtain the anhydrous solid.[6]

-

Hydrated Sample Preparation: Specific hydrates can be prepared by controlling the water content. This can be achieved by exposing the anhydrous salt to a controlled relative humidity (RH) environment.[1] For example, a hydrated salt can form at 15% RH at 253 K.[1]

-

Aqueous Solution Preparation: Solutions of varying concentrations can be prepared by dissolving Ca(ClO₄)₂ in deionized water or heavy water (D₂O). Concentrations are typically reported in mol·L⁻¹ or mol·kg⁻¹.[3][5]

Raman Spectroscopy Instrumentation and Data Acquisition

A standard experimental setup for the Raman analysis of calcium perchlorate hydrates is as follows:

-

Spectrometer: A micro-Raman spectrometer, such as a Kaiser Hololab 5000 or a LabRam HR800, is commonly used.[8][9][10]

-

Laser Excitation: A continuous-wave (cw) green laser with a wavelength of 532 nm is frequently employed for excitation.[8][9][10]

-

Objective: A high numerical aperture objective (e.g., 100x) is used to focus the laser onto the sample and collect the Raman scattered light.[10]

-

Spectral Range: Data is typically collected over a spectral range of 60 cm⁻¹ to 4000 cm⁻¹ to cover both the low-frequency Ca-O modes and the high-frequency O-H stretching region.[8][11]

-

Environmental Control: For studies involving hydration and deliquescence, the sample is placed in an environmental cell that allows for precise control of temperature and relative humidity.[2][1]

-

Data Acquisition: Spectra are accumulated over multiple scans to improve the signal-to-noise ratio. For example, 128 scans may be accumulated for each spectrum.[9] The spectral resolution is typically around 4 cm⁻¹.[9]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the Raman analysis of hydrated calcium perchlorate.

Caption: Hydration and deliquescence of calcium perchlorate with corresponding Raman peak shifts.

Caption: A typical experimental workflow for the Raman analysis of hydrated calcium perchlorate.

Conclusion

Raman spectroscopy is an invaluable tool for characterizing the hydration states of calcium perchlorate. By analyzing the shifts in the vibrational modes of the perchlorate anion and the features of the water bands, researchers can gain a detailed understanding of the hydration process, from the initial uptake of water to the formation of different hydrates and eventual deliquescence. The quantitative data and experimental protocols presented in this guide provide a solid foundation for conducting and interpreting Raman spectroscopic studies of this and similar hygroscopic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hou.usra.edu [hou.usra.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Normalized Raman spectrum of Ca(ClO_4)_2 ∙ 4(H_2O) calcium perchlorate tetrahydrate acquired with a 532 nm laser | REAP | SSHADE [sshade.eu]

- 9. hou.usra.edu [hou.usra.edu]

- 10. Raman spectra of some chlorate minerals | REAP | SSHADE [sshade.eu]

- 11. Normalized Raman spectrum of Ca(ClO_4)_2 ∙ 4(H_2O) this compound acquired with a 532 nm laser | REAP | SSHADE [sshade.eu]

The Dual Nature of Martian Chemistry: A Technical Guide to the Discovery and Implications of Calcium Perchlorate

Foreword

The discovery of calcium perchlorate (B79767) on the Martian surface represents a pivotal moment in our understanding of the Red Planet's geochemistry and its potential to harbor life. Initially an unexpected finding, the presence of these oxidizing salts has profound and multifaceted implications for future robotic and human exploration, in-situ resource utilization, and the ongoing search for extraterrestrial life. This technical guide provides a comprehensive overview of the discovery, detection methodologies, and the far-reaching consequences of calcium perchlorate on Mars, intended for researchers, scientists, and drug development professionals.

Discovery and Distribution of Calcium Perchlorate on Mars

The first definitive in-situ detection of perchlorate (ClO₄⁻) on Mars was made by NASA's Phoenix Mars Lander in 2008 in the northern plains of Vastitas Borealis.[1][2] Subsequent missions, most notably the Mars Science Laboratory (MSL) with its Curiosity rover in Gale Crater, have confirmed the widespread presence of perchlorates, suggesting a global distribution.[3][4] The concentration of these salts in the Martian regolith is significant, ranging from 0.4% to 1% by weight, levels far exceeding those naturally found on Earth.[5][6]

The leading hypothesis for the formation of Martian perchlorates involves the atmospheric oxidation of chlorine-containing minerals, a process potentially enhanced by the planet's thin atmosphere and high levels of ultraviolet radiation.

Quantitative Data on Perchlorate Concentrations

The following table summarizes the key quantitative findings regarding perchlorate concentrations at different Martian locations as determined by various Mars missions.

| Mission | Instrument | Location | Perchlorate (ClO₄⁻) Concentration (wt%) | Cation Inferred | Reference(s) |

| Phoenix Lander | Wet Chemistry Laboratory (WCL) | Vastitas Borealis (Northern Plains) | ~0.4 - 0.6% | Ca²⁺, Mg²⁺ | [1][7] |

| Mars Science Laboratory (Curiosity) | Sample Analysis at Mars (SAM) | Rocknest, Gale Crater | ~0.3 - 0.5% | Ca²⁺ | [8] |

| Mars Science Laboratory (Curiosity) | Sample Analysis at Mars (SAM) | Various Gale Crater Samples | Detected in all aeolian/soil, mudstone, and sandstone samples | Ca²⁺, Mg²⁺, Na⁺, K⁺ | [3][9] |

| Mars Reconnaissance Orbiter (MRO) | Compact Reconnaissance Imaging Spectrometer for Mars (CRISM) | Recurring Slope Lineae (RSL) | Inferred | Mg²⁺, Na⁺ | [3] |

Experimental Protocols for Perchlorate Detection

The identification and quantification of perchlorates on Mars have been achieved through a combination of in-situ analytical techniques. The primary instruments involved were the Wet Chemistry Laboratory (WCL) on the Phoenix lander and the Sample Analysis at Mars (SAM) instrument suite on the Curiosity rover.

Phoenix Wet Chemistry Laboratory (WCL)

The WCL was designed to analyze the soluble chemistry of the Martian soil.

Methodology:

-

Sample Acquisition: The robotic arm of the Phoenix lander collected a soil sample of approximately 1 cm³.

-

Leaching: The soil sample was mixed with a known volume of an aqueous leaching solution brought from Earth. This solution contained a specific set of calibration ions.

-

Electrochemical Analysis: An array of ion-selective electrodes (ISEs) was used to measure the concentration of various dissolved ions in the resulting solution. A sensor originally designed for nitrate (B79036) detection was found to be highly sensitive to perchlorate, enabling its identification and quantification.[2]

-

Data Interpretation: The change in the electrical potential of the perchlorate-sensitive electrode, when exposed to the Martian soil leachate, was compared to pre-launch calibration data to determine the perchlorate concentration.

Curiosity Sample Analysis at Mars (SAM) - Evolved Gas Analysis (EGA)

The SAM instrument suite includes a quadrupole mass spectrometer (QMS) and a gas chromatograph (GC) to analyze the composition of the Martian atmosphere and volatiles released from solid samples upon heating.

Methodology:

-

Sample Delivery: The Curiosity rover's robotic arm drills or scoops a regolith sample and delivers it to one of SAM's sample cups.

-

Pyrolysis: The sample is heated incrementally from ambient temperature to over 850°C.

-

Evolved Gas Detection: As the sample is heated, volatile compounds are released. The thermal decomposition of perchlorate salts releases molecular oxygen (O₂) at specific temperatures.

-

Mass Spectrometry: The evolved gases are carried by a stream of helium to the QMS, which identifies the gases based on their mass-to-charge ratio. The detection of a significant O₂ release at temperatures between 300°C and 500°C is a strong indicator of the presence of perchlorates.[9][10]

-

Data Analysis: The temperature of the O₂ release can provide clues about the specific cation (e.g., calcium, magnesium) associated with the perchlorate, as different perchlorate salts decompose at different temperatures.

Implications of Calcium Perchlorate on Mars

The presence of calcium perchlorate has a wide array of implications for the past, present, and future of Mars. These can be broadly categorized into astrobiological significance, challenges for human exploration, and opportunities for in-situ resource utilization.

Astrobiological Implications

-

Liquid Water Stability: Calcium perchlorate is highly hygroscopic and has a strong deliquescent property, meaning it can absorb water vapor from the atmosphere. This process can form brines that have a much lower freezing point than pure water. The presence of these brines could allow for the existence of transient liquid water on the Martian surface, even under the current cold and thin atmospheric conditions.

-

Habitability and Toxicity: While the potential for liquid water is a positive indicator for habitability, perchlorates are also potent oxidizing agents. When irradiated with UV light, they can become biocidal, posing a significant challenge to the survival of microorganisms at the surface. However, some terrestrial microbes are known to utilize perchlorate as an energy source, opening up the possibility for a chemosynthetic biosphere on Mars.

Challenges for Human Exploration

-

Toxicity: Perchlorate is a known thyroid toxicant in humans. It competitively inhibits the uptake of iodide by the thyroid gland, which is essential for the production of thyroid hormones. Chronic exposure to Martian dust containing perchlorates could pose a significant health risk to astronauts.

-

Organic Molecule Detection: The oxidizing nature of perchlorates complicates the search for organic molecules, which are key biosignatures. When heated during analysis, perchlorates can decompose and oxidize any organic compounds present, potentially destroying the very evidence of past or present life that scientists are seeking.

In-Situ Resource Utilization (ISRU) Opportunities

-

Oxygen Production: Perchlorates can be a valuable source of breathable air and rocket propellant oxidizer. Thermal decomposition of calcium perchlorate releases a significant amount of oxygen.

-

Water Extraction: The hygroscopic nature of perchlorates could be harnessed to extract water from the Martian atmosphere.

Visualizing Key Pathways and Processes

The following diagrams, created using the DOT language, illustrate some of the critical pathways and workflows related to Martian perchlorates.

Microbial Perchlorate Reduction Pathway

Caption: Biochemical pathway for microbial reduction of perchlorate.

Perchlorate Inhibition of Thyroid Function

Caption: Mechanism of perchlorate inhibition of thyroid hormone synthesis.

In-Situ Resource Utilization (ISRU) Workflow: Perchlorate Processing

Caption: A conceptual workflow for in-situ resource utilization of Martian perchlorates.

Conclusion

The discovery of calcium perchlorate on Mars has fundamentally altered our perception of the planet's chemical environment. It presents a classic "dual-use" scenario: a potential obstacle to the search for life and a hazard to human health, yet also a valuable resource for future exploration. Continued research into the distribution, concentration, and reactivity of Martian perchlorates is crucial for planning future missions, developing effective ISRU technologies, and refining our strategies in the quest to determine if Mars ever hosted life. The technical approaches and findings outlined in this guide provide a foundation for these ongoing and future scientific endeavors.

References

- 1. Detection of perchlorate and the soluble chemistry of martian soil at the Phoenix lander site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Detection of Perchlorate and the Soluble Chemistry of Martian Soil at the Phoenix Lander Site | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Thermal Decomposition of Calcium Perchlorate/Iron-Mineral Mixtures: Implications of the Evolved Oxygen from the Rocknest Eolian Deposit in Gale Crater, Mars | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Toxicological Properties of Calcium Perchlorate Tetrahydrate

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. The toxicological properties of calcium perchlorate (B79767) tetrahydrate have not been thoroughly investigated.[1] This guide summarizes the known information and provides an overview of the standard experimental protocols that would be employed for a comprehensive toxicological evaluation.

Executive Summary

Calcium perchlorate tetrahydrate, Ca(ClO₄)₂·4H₂O, is a strong oxidizing agent.[2][3] Due to its reactivity, it is classified as a hazardous substance. The primary toxicological concerns identified in safety data sheets (SDS) are its potential to cause skin, eye, and respiratory irritation.[1][4][5][6] However, there is a significant lack of quantitative data regarding its acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.[1][4][6] The toxicological profile of the perchlorate anion (ClO₄⁻) is primarily characterized by its ability to competitively inhibit the sodium-iodide symporter (NIS) in the thyroid gland, which can disrupt thyroid hormone synthesis.[7][8] This guide provides a detailed overview of the known properties of this compound and outlines the standard methodologies for its toxicological assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | Ca(ClO₄)₂·4H₂O | --INVALID-LINK-- |

| Molecular Weight | 311.04 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | [2][3] |

| Solubility | Soluble in water | [3] |

| Other Properties | Strong oxidizer, Hygroscopic | [1][3] |

Known Toxicological Hazards

The primary source of information on the toxicological hazards of this compound comes from Safety Data Sheets (SDS). The hazards are summarized below.

Irritation

Other Hazards

Quantitative Toxicological Data

As of the date of this document, specific quantitative toxicological data for this compound is not available in the public domain. The following tables are presented as a template for the data that would be collected during a comprehensive toxicological evaluation.

Acute Toxicity

| Endpoint | Route of Administration | Species | Value | Classification |

| LD₅₀ | Oral | Rat | No data available | Not classified |

| LD₅₀ | Dermal | Rabbit | No data available | Not classified |

| LC₅₀ | Inhalation | Rat | No data available | Not classified |

Irritation Data

| Study | Species | Result | Classification |

| Skin Irritation/Corrosion | Rabbit | No quantitative data available | Causes skin irritation[1][4] |

| Eye Irritation/Corrosion | Rabbit | No quantitative data available | Causes serious eye irritation[1][4] |

Genotoxicity

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and without S9 | No data available |

| In vitro Micronucleus Test | Mammalian cells | With and without S9 | No data available |

| In vivo Micronucleus Test | Rodent | N/A | No data available |

Repeated Dose Toxicity

| Study Duration | Route | Species | NOAEL | Target Organs |

| 28-day | Oral | Rat | No data available | No data available |

| 90-day | Oral | Rat | No data available | No data available |

Carcinogenicity

| Species | Route | Result |

| Rat (2-year bioassay) | Oral | No data available |

| Mouse (2-year bioassay) | Oral | No data available |

IARC, NTP, and OSHA have not identified this compound as a carcinogen.[1]

Reproductive and Developmental Toxicity

| Study | Species | Route | NOAEL | Effects |

| Reproductive Toxicity | Rat | Oral | No data available | No data available |

| Developmental Toxicity | Rat/Rabbit | Oral | No data available | No data available |

Mechanism of Perchlorate Toxicity: Thyroid Inhibition

The primary mechanism of toxicity for the perchlorate anion is its ability to act as a competitive inhibitor of the sodium-iodide symporter (NIS) located on the basolateral membrane of thyroid follicular cells.[7][8][9] NIS is responsible for the active transport of iodide from the bloodstream into the thyroid gland, which is the first and rate-limiting step in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).

By blocking iodide uptake, perchlorate can lead to a deficiency of thyroid hormones, which are crucial for regulating metabolism in adults and for the normal growth and development of the central nervous system in fetuses and infants.[7]

Experimental Protocols

The following sections detail the standard methodologies, based on OECD guidelines, that would be used to assess the toxicological properties of this compound.

Acute Oral Toxicity (OECD 420, 423, or 425)

-

Principle: To determine the short-term toxicity of a substance after a single oral dose.[6][10]

-

Test System: Typically, young adult rats of a single sex (usually females).[10]

-

Procedure: The test substance is administered by gavage to fasted animals.[10] A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity without mortality.[10] Depending on the outcome, subsequent animals are dosed at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[10]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11] A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The study allows for the determination of an LD₅₀ (median lethal dose) or classification into a GHS toxicity category.[6]

Dermal Irritation (OECD 404)

-

Principle: To assess the potential of a substance to cause reversible inflammatory changes to the skin.[12][13]

-

Test System: Healthy young adult albino rabbits.[12]

-

Procedure: A single dose (0.5 g for solids) of the test substance is applied to a small area of shaved skin (approx. 6 cm²) and covered with a gauze patch for 4 hours.[12] An untreated skin area serves as a control.[12]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12] Observations may continue for up to 14 days to assess reversibility.

-

Endpoint: The severity of skin reactions is scored, and the substance is classified based on the mean scores.

Eye Irritation (OECD 405)

-

Principle: To determine the potential of a substance to produce reversible or irreversible changes in the eye.[1][4][14]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[4] The other eye remains untreated and serves as a control.[4]

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[4] The reversibility of any lesions is assessed.

-

Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

-

Principle: To assess the potential of a substance to induce gene mutations (point mutations) in bacteria.[2][15]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine).[2]

-

Procedure: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[2] The bacteria are then plated on a minimal medium lacking the essential amino acid.

-

Observations: The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted after incubation.[16]

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Principle: To detect damage to chromosomes or the mitotic apparatus in vivo by observing micronuclei in developing red blood cells (erythrocytes).[17]

-

Test System: Typically mice or rats.[18]

-

Procedure: Animals are exposed to the test substance at three dose levels, usually by a relevant route of exposure (e.g., oral gavage).[18] Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).[17][18]

-

Observations: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.[18]

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated cells in treated animals indicates that the substance is genotoxic in vivo.[17]

Conclusion and Recommendations

There is a critical lack of empirical toxicological data for this compound. While its properties as an oxidizer and irritant are noted in safety documentation, a comprehensive assessment of its potential to cause systemic, genetic, or reproductive harm is absent. The primary toxicological concern for perchlorates, in general, is the disruption of thyroid function through the inhibition of the sodium-iodide symporter.

For any application where human exposure is possible, it is strongly recommended that a full suite of toxicological studies be conducted, following established international guidelines such as those from the OECD. This would include, at a minimum, studies on acute toxicity, skin and eye irritation, genotoxicity, and repeated-dose toxicity. The results of these studies are essential for a proper risk assessment and the establishment of safe handling and exposure limits.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. nib.si [nib.si]

- 3. Calcium perchlorate - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. Perchlorates | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 9. Competitive Inhibition of Thyroidal Uptake of Dietary Iodide by Perchlorate Does Not Describe Perturbations in Rat Serum Total T4 and TSH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 16. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for Using Calcium Perchlorate Tetrahydrate as a Desiccant in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium perchlorate (B79767) tetrahydrate, Ca(ClO₄)₂·4H₂O, is a powerful hygroscopic salt widely utilized as a desiccant in laboratory environments to maintain low-humidity conditions. Its effectiveness stems from its strong affinity for water molecules, readily forming hydrates to remove moisture from the surrounding atmosphere.[1][2] This document provides detailed application notes, experimental protocols, and safety guidelines for the effective use of calcium perchlorate tetrahydrate as a desiccant.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | Ca(ClO₄)₂·4H₂O |

| Molar Mass | 311.04 g/mol |

| Appearance | White crystalline solid |

| Hazards | Strong oxidizer, skin and eye irritant |

Quantitative Data and Performance Comparison

The efficiency of a desiccant is determined by its ability to reduce the residual water content in a given environment and its total water absorption capacity. Below is a comparison of calcium perchlorate with other common laboratory desiccants.

Table 1: Drying Efficiency of Various Desiccants

| Desiccant | Residual Water in Air (mg/L) at 30°C |

| Barium Oxide (BaO) | 0.00065 |

| Magnesium Perchlorate (anhydrous) | 0.002 |

| Calcium Oxide (CaO) | 0.003 |

| Aluminum Oxide (Al₂O₃) | 0.005 |

| Calcium Sulfate (anhydrous, Drierite®) | 0.005 |

| Potassium Hydroxide (sticks) | 0.014 |

| Silica Gel | 0.030 |

| Magnesium Perchlorate Trihydrate | 0.031 |

| Barium Perchlorate (anhydrous) * | 0.82 |

| Calcium Chloride (granular, dehydrated) | 0.36 |

| Sodium Hydroxide (sticks) | 0.80 |

| Zinc Chloride (sticks) | 0.98 |

| Calcium Chloride (technical anhydrous) | 1.25 |

| Calcium Chloride (granular) | 1.5 |

| Copper Sulfate (anhydrous) | 2.8 |

Table 2: Water Absorption Capacity of Common Desiccants

| Desiccant | Absorption Capacity (% of own weight) |

| Calcium Perchlorate * | ~24.5% (up to tetrahydrate) |

| Calcium Chloride | Up to 300% (forms a brine)[4][5][6] |

| Magnesium Chloride | Up to 200%[4] |

| Silica Gel | ~40% |

| Calcium Sulfate (Drierite®) | ~6.6% |

| Molecular Sieves | ~22% |

*The theoretical water absorption capacity of anhydrous calcium perchlorate to form the stable tetrahydrate is calculated to be approximately 24.5% of its own weight.

Experimental Protocols

Protocol for Using this compound in a Desiccator

This protocol outlines the steps for preparing and using this compound as a desiccant in a standard laboratory desiccator.

Materials:

-

Anhydrous Calcium Perchlorate

-

Desiccator with porcelain or stainless steel plate

-

Porcelain or glass dish

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

-

Preparation of the Desiccant:

-

Ensure the calcium perchlorate is in its anhydrous form. If it has been exposed to air, it may need to be regenerated (see Protocol 3.3).

-

Place a sufficient quantity of anhydrous calcium perchlorate into a clean, dry porcelain or glass dish. The amount will depend on the size of the desiccator and the expected moisture load.

-

-

Setting up the Desiccator:

-

Clean and thoroughly dry the desiccator and the perforated plate.

-

Place the dish containing the anhydrous calcium perchlorate in the bottom chamber of the desiccator.

-

Place the clean and dry perforated plate over the desiccant.

-

-

Drying Samples:

-

Place the items to be dried on the perforated plate.

-

Ensure the lid of the desiccator is properly greased (if applicable) to create an airtight seal.

-

Slide the lid on carefully to close the desiccator. If the items are warm, leave the lid slightly ajar for a few minutes to allow the air to cool and prevent a vacuum from forming.

-

-

Monitoring the Desiccant:

-

Visually inspect the desiccant periodically. As it absorbs moisture, the crystalline structure may change, and clumping may occur.

-

The formation of a saturated solution indicates the desiccant is exhausted and needs to be regenerated or replaced.

-

Safety Precautions and Handling

Calcium perchlorate is a strong oxidizing agent and requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling calcium perchlorate.

-

Avoid Contact with Combustibles: Keep calcium perchlorate away from organic materials, flammable solvents, and other reducing agents to prevent the risk of fire or explosion.

-

Ventilation: Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. Do not use combustible materials like paper towels for cleanup.

Protocol for Regeneration of Calcium Perchlorate Desiccant

This protocol describes how to regenerate exhausted this compound to its anhydrous form.

Materials:

-

Exhausted this compound

-

Shallow, heat-resistant glass or porcelain dish

-

Vented laboratory oven

-

Tongs

-

Desiccator for cooling

-

PPE (safety goggles, lab coat, heat-resistant gloves)

Procedure:

-

Preparation:

-

Spread the exhausted this compound in a thin layer in a shallow, heat-resistant dish.

-

-

Heating:

-

Place the dish in a vented laboratory oven.

-

Gradually heat the oven to a temperature between 200-240°C . Caution: Do not exceed 250°C, as magnesium perchlorate, a similar compound, begins to decompose at this temperature. Calcium perchlorate itself decomposes at higher temperatures (400-500°C), releasing oxygen.

-

Heat for 2-4 hours at this temperature to drive off the water of hydration.

-

-

Cooling:

-

Turn off the oven and allow the dish to cool slightly before removing it with tongs.

-

Immediately transfer the hot, anhydrous calcium perchlorate to a desiccator containing a fresh desiccant to cool to room temperature in a dry environment.

-

-

Storage:

-

Once cooled, promptly transfer the regenerated anhydrous calcium perchlorate to a tightly sealed container for storage.

-

Diagrams

Caption: Workflow for using and regenerating calcium perchlorate desiccant.

Caption: Key safety precautions for handling calcium perchlorate.

References

Application Notes and Protocols: Calcium Perchlorate Tetrahydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium perchlorate (B79767) tetrahydrate, Ca(ClO₄)₂·4H₂O, is a strong oxidizing agent and a hygroscopic crystalline solid.[1][2] While its primary applications have been as a desiccant and in pyrotechnics, its potential as a Lewis acid catalyst in organic synthesis is an area of growing interest. Lewis acidity, coupled with the weakly coordinating nature of the perchlorate anion, suggests its utility in promoting various organic transformations.[3] Although specific literature detailing the use of calcium perchlorate tetrahydrate in organic synthesis is limited, the well-documented catalytic activity of other metal perchlorates and calcium salts in multicomponent reactions provides a strong basis for its potential applications.

This document provides detailed application notes and protocols for the use of analogous catalysts in the Biginelli reaction, a key multicomponent reaction for the synthesis of medicinally important 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These notes are intended to serve as a guide for researchers exploring the catalytic potential of this compound in similar transformations.

Application: One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), typically catalyzed by an acid. The resulting dihydropyrimidinone core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4] Several of these compounds act as calcium channel blockers.[4]